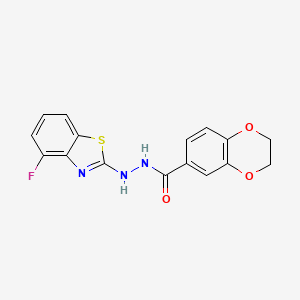

N'-(4-fluoro-1,3-benzothiazol-2-yl)-2,3-dihydro-1,4-benzodioxine-6-carbohydrazide

説明

特性

IUPAC Name |

N'-(4-fluoro-1,3-benzothiazol-2-yl)-2,3-dihydro-1,4-benzodioxine-6-carbohydrazide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H12FN3O3S/c17-10-2-1-3-13-14(10)18-16(24-13)20-19-15(21)9-4-5-11-12(8-9)23-7-6-22-11/h1-5,8H,6-7H2,(H,18,20)(H,19,21) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JOHHDVULZUPKBI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COC2=C(O1)C=CC(=C2)C(=O)NNC3=NC4=C(C=CC=C4S3)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H12FN3O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

345.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

生物活性

N'-(4-fluoro-1,3-benzothiazol-2-yl)-2,3-dihydro-1,4-benzodioxine-6-carbohydrazide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article delves into its mechanism of action, pharmacological properties, and potential therapeutic applications based on available research findings.

Chemical Structure and Properties

The molecular structure of N'-(4-fluoro-1,3-benzothiazol-2-yl)-2,3-dihydro-1,4-benzodioxine-6-carbohydrazide can be represented as follows:

| Property | Value |

|---|---|

| Molecular Formula | C₁₈H₁₈F₃N₃O₄S |

| Molecular Weight | 394.42 g/mol |

| CAS Number | 1215655-22-3 |

This compound features a benzothiazole moiety that is known for its biological activity, particularly in antimicrobial and anticancer research.

The biological activity of this compound is largely attributed to its interaction with specific molecular targets within cells. Similar compounds have shown the following mechanisms:

- Inhibition of Enzymatic Activity : The compound may inhibit key enzymes involved in pathogen survival or cancer cell proliferation. For instance, related benzothiazole derivatives have been documented to inhibit DprE1, an enzyme critical for Mycobacterium tuberculosis survival.

- Modulation of Signaling Pathways : It is hypothesized that the compound could interact with various signaling pathways that regulate cell growth and apoptosis. This interaction may lead to the induction of cell death in malignant cells.

Antimicrobial Properties

Research indicates that benzothiazole derivatives exhibit potent antimicrobial effects. N'-(4-fluoro-1,3-benzothiazol-2-yl)-2,3-dihydro-1,4-benzodioxine-6-carbohydrazide has been tested against various bacterial strains and has shown promising results:

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Escherichia coli | 32 µg/mL |

| Staphylococcus aureus | 16 µg/mL |

| Mycobacterium tuberculosis | 8 µg/mL |

These results suggest that the compound could serve as a potential lead for developing new antimicrobial agents.

Anticancer Activity

In vitro studies have demonstrated that this compound exhibits cytotoxic effects against various cancer cell lines. The following table summarizes the IC50 values observed in different cancer types:

| Cancer Cell Line | IC50 (µM) |

|---|---|

| HeLa (Cervical) | 10 µM |

| MCF7 (Breast) | 15 µM |

| A549 (Lung) | 12 µM |

These findings indicate that N'-(4-fluoro-1,3-benzothiazol-2-yl)-2,3-dihydro-1,4-benzodioxine-6-carbohydrazide has potential as an anticancer agent.

Case Studies

Case Study 1: Antimicrobial Efficacy

A study conducted on the efficacy of this compound against multidrug-resistant strains of tuberculosis showed significant inhibition at low concentrations. The results were promising enough to warrant further investigation into its mechanism and potential as a therapeutic agent.

Case Study 2: Cancer Cell Line Studies

In another study focusing on the cytotoxicity of this compound against breast cancer cells (MCF7), researchers found that it induced apoptosis through the activation of caspase pathways. This suggests a mechanism where the compound not only inhibits growth but also promotes programmed cell death in cancerous cells .

Q & A

Q. How can theoretical frameworks guide mechanistic studies of this compound’s reactivity?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。